4-Cyano-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectral properties .Scientific Research Applications
Enzyme Inhibition and Potential Drug Development
Carbonic Anhydrase Inhibition : Benzenesulfonamide derivatives, including those with modifications similar to the compound of interest, have been widely studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. These compounds exhibit potent inhibitory action against various human CA isozymes, including the cytosolic CA I and II, and tumor-associated CA IX, suggesting their potential for developing treatments targeting conditions like glaucoma, edema, and certain cancers. For example, derivatives synthesized by microwave irradiation showed strong inhibition of cytosolic hCA I and II isoenzymes with Ki values in the nanomolar range (Gul et al., 2016).
Selective Enzyme Inhibition : Some benzenesulfonamide derivatives were found to have selectivity towards specific CA isoenzymes, which is crucial for minimizing side effects and enhancing therapeutic efficacy. For instance, certain sulfonamide compounds have been identified as selective inhibitors of CA IX over CA II, offering a promising approach for targeting tumor-associated carbonic anhydrases without affecting normal physiological functions (Garaj et al., 2004).
Photodynamic Therapy for Cancer Treatment
- Photosensitizing Agents : New derivatives of benzenesulfonamide with specific structural modifications have been explored for their photophysical and photochemical properties, indicating their potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment. Such compounds exhibit high singlet oxygen quantum yields, making them suitable for Type II photodynamic therapy mechanisms aimed at destroying cancerous cells (Pişkin et al., 2020).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Properties : Sulfonamide derivatives have also been studied for their antimicrobial and anticancer activities. Compounds containing the sulfonamide moiety have shown efficacy against various microbial strains and cancer cell lines, suggesting their potential as lead compounds for developing new antimicrobial and anticancer agents. Some derivatives demonstrated specific cytotoxic activities against cancer cells, providing a basis for further investigation into their use as anticancer therapies (El-Gaby et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
4-cyano-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-18-7-6-11(15)9-14-19(16,17)12-4-2-10(8-13)3-5-12/h2-5,11,14-15H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBPLUVBLWTTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNS(=O)(=O)C1=CC=C(C=C1)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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